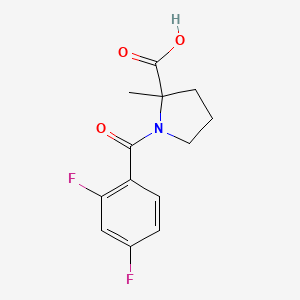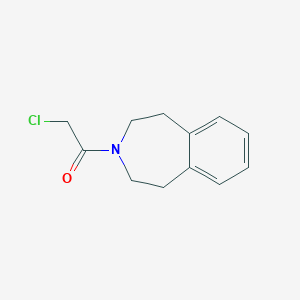![molecular formula C9H9ClN2O3 B7578844 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)
2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid, also known as CPMA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. CPMA is a derivative of pyridine and is a white crystalline powder that is soluble in water and other polar solvents.
Mécanisme D'action
The mechanism of action of 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of these hormones, which in turn leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects:
2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin secretion and decrease glucagon secretion, resulting in improved glycemic control. 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases such as cardiovascular disease and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid may not be suitable for all experiments, as its effects may be specific to certain cell types or disease states.
Orientations Futures
There are several potential future directions for research on 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid. One area of interest is the development of 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid's potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid and its effects on various cell types and disease states.
Méthodes De Synthèse
The synthesis of 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid involves the reaction of 5-chloropyridine-2-carboxylic acid with glycine methyl ester hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization to obtain pure 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid.
Applications De Recherche Scientifique
2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid has also been studied for its potential use as a prodrug for the treatment of various diseases such as hypertension and diabetes.
Propriétés
IUPAC Name |
2-[(5-chloropyridine-2-carbonyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-12(5-8(13)14)9(15)7-3-2-6(10)4-11-7/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMNSOLVQVRUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)

![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)

![1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578803.png)
![2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)
![1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578812.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)
![3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7578828.png)

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)